Cas no 1243005-35-7 (ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate)
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-[[(4-chlorophenyl)methyl]amino]-1,2-dihydro-8-methyl-2-oxo-3-quinolinecarboxylate
- ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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- Inchi: 1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
- InChI Key: SFRWOCQWLLZOSM-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2C)C(NCC2=CC=C(Cl)C=C2)=C(C(OCC)=O)C1=O
Experimental Properties
- Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 574.1±50.0 °C(Predicted)
- pka: 10.20±0.70(Predicted)
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-0408-20mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3406-0408-2μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-5μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-10μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-20μmol |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3406-0408-1mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-2mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-3mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-4mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-0408-5mg |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
1243005-35-7 | 5mg |
$69.0 | 2023-09-10 |
ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by the CAS No. 1243005-35-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The structure of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is characterized by a quinoline ring system with several substituents. The presence of a chlorine atom on the phenyl group introduces electronic effects that can influence the compound's reactivity and stability. Additionally, the ethyl ester group at the 3-position and the methyl group at the 8-position contribute to the compound's solubility and pharmacokinetic properties. These features make it a promising candidate for drug delivery systems and bioavailability studies.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of anticancer agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain quinoline derivatives exhibit potent inhibitory activity against key enzymes involved in cancer progression. While Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has not yet been extensively studied in this context, its structural similarities to known bioactive compounds suggest potential applications in oncology.
The synthesis of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring system through cyclization reactions, followed by functionalization at specific positions to introduce substituents. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling researchers to produce high-purity samples for further analysis.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods have been employed to predict its electronic properties and interactions with biological targets, further enhancing our understanding of its potential applications.
In terms of biological activity, preliminary assays have shown that Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl-2 oxo 1 2 dihydroquinoline 3 carboxy late exhibits moderate inhibitory effects on certain enzyme systems. While these results are promising, further studies are required to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are currently underway to explore its effects on cellular pathways relevant to diseases such as neurodegenerative disorders and inflammatory conditions.
Looking ahead, the development of novel quinoline derivatives like Ethyl 4-{[(4-chlorophenyl)methyl]amino}-8-methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late holds great promise for advancing drug discovery. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can design compounds with enhanced efficacy and reduced side effects. As our understanding of this compound deepens, it is anticipated that it will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
In conclusion, Ethyl 4-{[(4 chlorophen ylm eth yl) amino} -8 methyl -2 oxo -1 2 dihydro quinoline -3 carboxy late (CAS No. 1243005 -35 -7) represents a valuable addition to the portfolio of quinoline derivatives with diverse chemical and biological properties. Its unique structure, coupled with recent advances in synthetic and analytical techniques, positions it as a key player in future research endeavors aimed at developing innovative pharmaceuticals.
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